2-Cyano-4-Cyclopropyl-1-Methyl-1H-Imidazol

Übersicht

Beschreibung

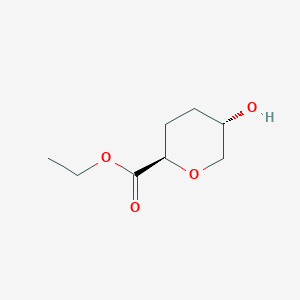

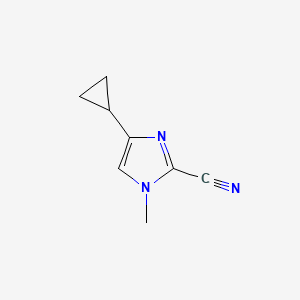

“2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole” is a chemical compound with the molecular formula C8H9N3. It has a molecular weight of 147.18 g/mol . This compound is also known as 4-cyclopropyl-1H-imidazole-2-carbonitrile .

Synthesis Analysis

Imidazole synthesis involves various methods, including the Van Leusen Imidazole Synthesis and the Van Leusen Three-Component Reaction . These methods involve starting from 1,2-diketones and urotropine in the presence of ammonium acetate . A solventless microwave-assisted method enables the synthesis of 4,5-disubstituted imidazoles . Other methods involve the use of benzimidates and 2H-azirines .Molecular Structure Analysis

The molecular structure of “2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole” consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and a cyano group attached to the fourth carbon . The cyclopropyl group is attached to the fourth carbon, and a methyl group is attached to the first nitrogen .Physical And Chemical Properties Analysis

The boiling point of “2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole” is predicted to be 309.5±35.0 °C, and its density is predicted to be 1.27±0.1 g/cm3 . Its pKa value is predicted to be 2.53±0.60 .Wissenschaftliche Forschungsanwendungen

Synthese von substituierten Imidazolen

Imidazole sind entscheidend für die Synthese verschiedener funktionaler Moleküle, die in alltäglichen Anwendungen verwendet werden. Die regioselektive Synthese von substituierten Imidazolen, wie z. B. 2-Cyano-4-Cyclopropyl-1-Methyl-1H-Imidazol, ermöglicht eine präzise Steuerung der während des Aufbaus des Imidazolrings gebildeten Bindungen. Diese Präzision ist entscheidend für die Herstellung von Molekülen mit spezifischen Eigenschaften und Funktionen .

Entwicklung neuer Medikamente

Imidazol-Derivate sind bekannt für ihre breite Palette an chemischen und biologischen Eigenschaften, was sie zu wichtigen Synthons in der Medikamentenentwicklung macht. Die einzigartige Struktur von This compound könnte genutzt werden, um neue pharmakologische Wirkstoffe mit potenziellen antibakteriellen, antitumoralen oder antiviralen Aktivitäten zu entwickeln .

Antioxidative Aktivität

Die Struktur von This compound kann zur antioxidativen Aktivität beitragen. Forscher könnten seine Wirksamkeit bei der Abwehr von freien Radikalen untersuchen, was entscheidend ist, um oxidativen Stress-bedingten Krankheiten vorzubeugen .

Anwendungen zur Entzündungshemmung

Aufgrund des Vorkommens des Imidazolrings in vielen entzündungshemmenden Medikamenten könnte This compound auf seine potenziellen entzündungshemmenden Wirkungen untersucht werden. Diese Anwendung ist besonders relevant bei der Behandlung chronischer Entzündungskrankheiten .

Antimikrobielle Eigenschaften

Der Imidazolring ist ein häufiges Merkmal in antimikrobiellen Wirkstoffen. Als solches könnte This compound bei der Synthese neuer antimikrobieller Verbindungen eingesetzt werden, die helfen könnten, gegen antibiotikaresistente Bakterien zu kämpfen .

Chemotherapeutische Wirkstoffe

Imidazolhaltige Verbindungen wurden in der Chemotherapie eingesetzt. Die einzigartigen Substituenten in This compound bieten einen vielversprechenden Weg für die Entwicklung neuer chemotherapeutischer Wirkstoffe, die möglicherweise die Wirksamkeit von Krebsbehandlungen verbessern könnten .

Landwirtschaftliche Chemikalien

Die chemischen Eigenschaften von Imidazolen machen sie für den Einsatz in der Landwirtschaft geeignet, insbesondere als Fungizide oder Pflanzenwachstumsregulatoren. This compound könnte auf seine Nützlichkeit beim Schutz von Nutzpflanzen vor Pilzkrankheiten oder bei der Steuerung des Pflanzenwachstums untersucht werden .

Materialwissenschaften

Imidazol-Derivate werden auch in der Materialwissenschaft eingesetzt, insbesondere bei der Herstellung von Polymeren und Beschichtungen mit spezifischen Eigenschaften. Die strukturellen Merkmale von This compound könnten wertvoll sein, um neue Materialien mit den gewünschten thermischen oder mechanischen Eigenschaften zu entwickeln .

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that imidazole derivatives interact with many therapeutic targets, enzymes, and receptors in biological systems . These interactions result in a wide range of biological activities, making imidazole a versatile small molecule scaffold .

Mode of Action

Imidazole derivatives are known to exhibit a broad range of chemical and biological properties due to their interactions with various targets . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms , which could influence its interaction with its targets.

Biochemical Pathways

Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The compound’s molecular weight of 14718 g/mol suggests that it may have favorable ADME properties, as smaller molecules are generally better absorbed and distributed in the body.

Result of Action

Imidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemische Analyse

Biochemical Properties

2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole participates in several biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, imidazole derivatives are known to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The interactions of 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.

Cellular Effects

2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, imidazole derivatives have been shown to modulate the activity of enzymes involved in signal transduction pathways, leading to changes in cellular responses . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes. These effects can lead to changes in cellular metabolism, including alterations in the production and utilization of metabolic intermediates.

Molecular Mechanism

The molecular mechanism of action of 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. For instance, imidazole derivatives are known to inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that imidazole derivatives can undergo various chemical transformations, leading to the formation of different metabolites . These metabolites can have distinct biological activities, which can contribute to the overall temporal effects observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antitumor activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects are often observed, where the biological activity of the compound changes significantly at specific dosage levels. These effects are important considerations for the therapeutic use of 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole.

Metabolic Pathways

2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that catalyze its transformation into different metabolites . These metabolic pathways can influence the overall biological activity of the compound by altering its concentration and distribution within the body. Additionally, the effects on metabolic flux and metabolite levels can provide insights into the potential therapeutic applications of 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole.

Transport and Distribution

The transport and distribution of 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole within cells and tissues are critical factors that determine its biological activity. This compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole within specific tissues or cellular compartments can influence its overall effects on cellular function.

Subcellular Localization

The subcellular localization of 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole within these subcellular structures can influence its interactions with other biomolecules and its overall biological activity.

Eigenschaften

IUPAC Name |

4-cyclopropyl-1-methylimidazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11-5-7(6-2-3-6)10-8(11)4-9/h5-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKRMIPVMRWFEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1C#N)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

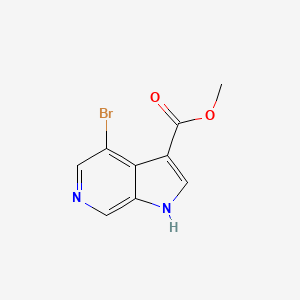

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Aminomethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1529534.png)

![Pyrrolo[3,2-B]pyrrole-1(2H)-carboxylic acid, hexahydro-3A-phenyl-, 1,1-dimethylethyl ester](/img/structure/B1529540.png)

![4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1529549.png)

![2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1529550.png)